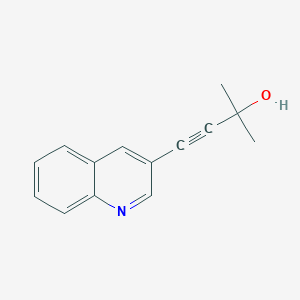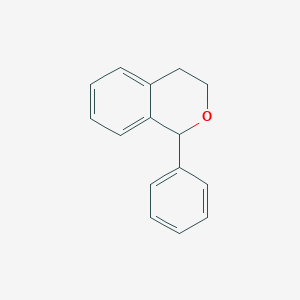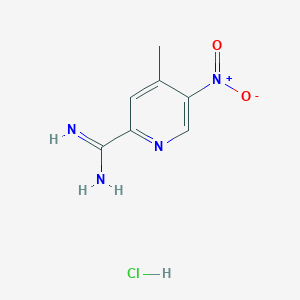
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H13NO It is characterized by the presence of a quinoline ring attached to a butynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol typically involves the reaction of quinoline derivatives with propargyl alcohol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different structural isomers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrogenated forms of the compound, and substituted quinoline compounds.
Applications De Recherche Scientifique
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol
- 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78625-06-6 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-methyl-4-quinolin-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H13NO/c1-14(2,16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10,16H,1-2H3 |
Clé InChI |
IVPMDSGKLMYOTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC2=CC=CC=C2N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
